Predicted pKa of 8.46 vs. 4-Phenoxyphenylboronic Acid: Quantifying Altered Lewis Acidity for Enhanced Binding
The predicted acid dissociation constant (pKa) for 2-Chloro-4-(phenoxy)phenylboronic acid is 8.46 ± 0.58, as calculated via Advanced Chemistry Development (ACD/Labs) software . In contrast, the unsubstituted phenylboronic acid has an experimentally determined pKa of 8.86 and 4-phenoxyphenylboronic acid (lacking the ortho-chloro substituent) has a reported pKa of approximately 8.7 [1][2]. The lower pKa of the target compound (ΔpKa ≈ 0.24 to 0.40) is a direct consequence of the electron-withdrawing inductive effect of the ortho-chlorine atom [3].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 8.46 ± 0.58 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: 8.86 (Experimental); 4-Phenoxyphenylboronic acid: ~8.7 (Reported) |
| Quantified Difference | ΔpKa of approximately -0.24 to -0.40 |
| Conditions | Aqueous solution, 25°C, calculated and experimental values |
Why This Matters
A lower pKa indicates the target compound exists in a higher proportion of its reactive tetrahedral boronate anion at physiological or reaction pH, which is crucial for enzyme inhibition and efficient transmetallation in cross-coupling reactions.
- [1] PubChem. (n.d.). Phenylboronic acid (Compound). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Phenylboronic-acid View Source
- [2] PubChem. (n.d.). 4-Phenoxyphenylboronic acid (Compound). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyphenylboronic-acid View Source
- [3] Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 921, 121375. View Source
